Acetoxymethylpyridinium chloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
63905-97-5 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
pyridin-1-ium-1-ylmethyl acetate;chloride |
InChI |
InChI=1S/C8H10NO2.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
VFGRQLDNDKEKTI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Acetoxymethylpyridinium Chloride
Established Synthetic Routes and Optimizations
The preparation of acetoxymethylpyridinium chloride has been approached through several synthetic strategies, with a primary focus on the N-alkylation of pyridine (B92270).
Synthesis via Pyridine N-Alkylation Approaches
The most common and direct method for the synthesis of this compound involves the N-alkylation of pyridine with an appropriate acetoxymethylating agent. This approach leverages the nucleophilic character of the pyridine nitrogen to displace a leaving group from a chloromethyl acetate (B1210297) or a related electrophile.
The reaction is typically carried out by treating pyridine with chloromethyl acetate. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the chloromethyl group, leading to the formation of the pyridinium (B92312) cation and the displacement of the chloride ion.
Table 1: Representative N-Alkylation Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Product |
| Pyridine | Chloromethyl acetate | This compound |
Alternative Synthetic Pathways and Novel Reagents
While direct N-alkylation remains a primary route, research has explored alternative pathways. Some studies have investigated ring-closure reactions to form the pyridinium ring system, although these are less common for the direct synthesis of this compound itself. For instance, the ring closure of specific acyclic precursors, such as 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, has been studied to form N-arylpyridinium salts. bohrium.com While not a direct synthesis of the title compound, these studies provide insights into the formation of the pyridinium core. bohrium.com
Optimization Strategies for Yield, Purity, and Scalability
Optimizing the synthesis of this compound is critical for practical applications. Key parameters that are often adjusted to improve yield, purity, and scalability include reaction temperature, solvent, and the molar ratio of reactants. The choice of solvent can significantly influence the reaction rate and the ease of product isolation. Similarly, controlling the temperature can help to minimize the formation of side products. For industrial-scale production, factors such as cost of starting materials, reaction time, and ease of purification are paramount considerations.
Mechanistic Studies of this compound Formation
Understanding the mechanism of formation is essential for controlling the reaction and improving its efficiency.
Investigation of Reaction Intermediates and Transition States
Mechanistic studies often focus on identifying key intermediates and transition states. In the N-alkylation of pyridine, the reaction is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This involves a single transition state where the new nitrogen-carbon bond is forming concurrently with the breaking of the carbon-halogen bond.
More complex ring-closure reactions to form pyridinium salts have been shown to involve various intermediates. For example, in the formation of phenylpyridinium chloride from 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, the reaction proceeds through a series of steps involving a base, with the rate being dependent on the base concentration. bohrium.com
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Acetoxymethylpyridinium Chloride
Nucleophilic Substitution Reactions Involving the Acetoxymethyl Moiety
The acetoxymethyl group in acetoxymethylpyridinium chloride can be prone to nucleophilic substitution reactions. This reactivity is attributed to the ester functionality within the acetoxymethyl group. The general mechanism for these reactions is typically a nucleophilic acyl substitution. youtube.comchadsprep.com In this two-step process, a nucleophile first attacks the carbonyl carbon of the acyl group, forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the displacement of a leaving group. youtube.com
While specific studies on this compound's reactions with oxygen-centered nucleophiles are not extensively detailed in the provided search results, general principles of nucleophilic acyl substitution suggest that it would react with such nucleophiles. For instance, hydrolysis, involving the attack of a water molecule or hydroxide (B78521) ion, would likely lead to the cleavage of the acetoxy group. The acetoxy group is susceptible to hydrolysis.
A general representation of this reaction with a generic oxygen-centered nucleophile (Nu-O⁻) is depicted below:
Reaction Scheme:
this compound + Nu-O⁻ → Pyridinium-methanol + Acyl-Nu-O
Nitrogen-centered nucleophiles, such as amines, can also participate in nucleophilic substitution reactions with the acetoxymethyl group. The reaction of 2-substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) has been studied, revealing a second-order reaction in piperidine. nih.gov The proposed mechanism involves the formation of an addition intermediate, which is then deprotonated by a second piperidine molecule in the rate-determining step. nih.gov This suggests a base-catalyzed mechanism where the second amine molecule enhances the nucleophilicity of the attacking amine. nih.gov
General Reaction with an Amine (R-NH2):
this compound + 2 R-NH₂ → Pyridinium-methanol + N-acetyl-R-amine + R-NH₃⁺
Carbon-centered nucleophiles, such as organometallic reagents (organolithium, Grignard reagents) and enolates, are potent reactants in forming new carbon-carbon bonds. orgoreview.comlibretexts.org While direct studies on their reaction with this compound are not available in the search results, the ester functionality of the acetoxymethyl group would be a target for such nucleophiles. For example, esters can react with two equivalents of an organolithium reagent to produce tertiary alcohols. orgoreview.com
Hypothetical Reaction with an Organolithium Reagent (R-Li):
this compound + R-Li → Intermediate Ketone + Lithium Salt of Pyridinium-methanol
Intermediate Ketone + R-Li → Tertiary Alcohol (after workup)
Reactivity of the Pyridinium (B92312) Ring System
The pyridinium ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic aromatic substitution (EAS) on a pyridine (B92270) ring is generally difficult and requires harsh reaction conditions. quora.com This is because the nitrogen atom in the ring is electron-withdrawing, deactivating the ring towards electrophilic attack. gcwgandhinagar.com Furthermore, in acidic conditions typical for many EAS reactions, the nitrogen atom is protonated, forming a pyridinium ion, which is even more deactivated. gcwgandhinagar.comrsc.org If substitution does occur, it typically favors the 3-position as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comaklectures.com
General Order of Reactivity for EAS:
Benzene > Pyridine > Pyridinium Ion
In contrast to its resistance to electrophilic attack, the electron-deficient pyridinium ring is susceptible to nucleophilic addition. quimicaorganica.org Nucleophiles can attack the pyridinium ring at the 2, 4, or 6 positions, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov The regioselectivity of this addition can often be controlled by the choice of nucleophile, substituents on the ring, and the use of catalysts. nih.govacs.org
Weaker nucleophiles that may not react with neutral pyridine can successfully add to the more electrophilic pyridinium salts. quimicaorganica.org The addition of Grignard reagents to pyridinium salts has been shown to be a viable method for the synthesis of 1,4-dihydropyridines. acs.org The attack of a hydroxide nucleophile on 4-pyridylpyridinium chloride has been reported to cause ring opening. researchgate.net
Table of Nucleophilic Additions to Pyridinium Rings
| Nucleophile | Position of Attack | Product Type | Reference |
| Hard Nucleophiles (e.g., Organometallics, Amide) | 2-position | Dihydropyridine | quimicaorganica.org |
| Weaker Nucleophiles (e.g., Cyanide, Hydroxide) | 2-position (on pyridinium salts) | Dihydropyridine | quimicaorganica.org |
| Aryl Boron Nucleophiles (with Rh catalyst) | C2 or C6 position | Dihydropyridine | nih.gov |
| Grignard Reagents (with Cu catalyst) | C4 position | 1,4-Dihydropyridine | acs.org |
| Hydroxide Ion | Ring Opening | Glutaconic aldehyde derivative | researchgate.net |
Ring-Opening and Rearrangement Reactions
The pyridinium ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. A classic example of this reactivity is the Zincke reaction, where pyridinium salts activated with electron-withdrawing groups react with primary or secondary amines to yield open-chain 5-amino-2,4-pentadienals, also known as Zincke aldehydes. acs.orgacs.org While specific studies on the ring-opening of this compound are not extensively documented, it is plausible that under suitable conditions with potent nucleophiles, the pyridinium ring could be cleaved.
Rearrangement reactions of pyridinium derivatives often involve the formation of pyridinium ylides. acs.orgscispace.comresearchgate.netrsc.orgrsc.org These are neutral, dipolar compounds where a negatively charged carbon or heteroatom is attached to the positively charged nitrogen of the pyridinium ring. For this compound, the formation of a pyridinium ylide would likely require deprotonation of the acetoxymethyl substituent, a process that is not typically favored. However, photochemical conditions or the presence of strong bases could potentially induce rearrangements. scispace.com For instance, photolysis of certain pyridinium ylides is known to lead to ring enlargement, contraction, or cleavage. scispace.com A computational study has shed light on the 1,4-pyridyl/aryl relocation mediated by oxy-pyridinium ylides, which proceeds through keto-enol tautomerization and a subsequent migration. acs.org
Hydrolysis and Solvolysis Mechanisms of this compound
The presence of an ester group makes this compound susceptible to hydrolysis and solvolysis. The reaction involves the cleavage of the ester bond, and its rate is significantly influenced by pH and the nature of the solvent.
The hydrolysis of esters typically proceeds through different mechanisms depending on the pH of the solution. researchgate.netnih.govchemrxiv.orgrsc.org It is expected that the hydrolysis of this compound would follow a similar pH-rate profile, exhibiting acid-catalyzed, neutral, and base-catalyzed pathways.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent elimination of pyridin-1-ylmethanol and a proton yields acetic acid.
Neutral Hydrolysis: In the neutral pH range, the uncatalyzed hydrolysis by water is generally slow. nih.gov The reaction proceeds via the direct nucleophilic attack of a water molecule on the carbonyl carbon.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This is typically the fastest route for ester hydrolysis. The reaction forms a tetrahedral intermediate which then collapses to yield acetate (B1210297) and pyridin-1-ylmethanol. The rate of this reaction is directly proportional to the hydroxide ion concentration.
A hypothetical pH-rate profile for the hydrolysis of this compound would likely show a 'U'-shaped curve, with the rate of hydrolysis being slowest at a slightly acidic pH and increasing as the pH becomes more acidic or more basic.
The solvent plays a crucial role in solvolysis reactions, not only as the reaction medium but often as the nucleophile itself. The rate of solvolysis of this compound is expected to be sensitive to the polarity and nucleophilicity of the solvent. rsc.orgresearchgate.netnih.gov
Polar protic solvents, such as water, alcohols, and carboxylic acids, are generally effective in promoting solvolysis. Their ability to solvate both the positively charged pyridinium ring and the chloride anion, as well as to act as nucleophiles, facilitates the reaction. For instance, in methanol, the solvolysis would yield methyl acetate and pyridin-1-ylmethanol. The ionizing power of the solvent is also a critical factor; solvents with higher dielectric constants can better stabilize the charged intermediates and transition states, thus accelerating the reaction. rsc.orgresearchgate.net
In binary solvent mixtures, such as aqueous ethanol (B145695) or aqueous acetone, the composition of the solvent can be varied to fine-tune the reaction rate and, in some cases, the reaction mechanism. researchgate.netrsc.org
The primary hydrolytic byproducts of this compound are expected to be acetic acid and pyridin-1-ylmethanol. The formation of these products occurs through the nucleophilic acyl substitution mechanism described above.
However, the pyridin-1-ylmethanol intermediate may itself be unstable and undergo further transformations. It is conceivable that under certain conditions, particularly with heating or in the presence of acid or base, it could decompose to pyridine and formaldehyde (B43269). This decomposition would proceed via the loss of the hydroxymethyl group from the pyridinium nitrogen.
Therefore, the complete hydrolysis of this compound could potentially yield a mixture of acetic acid, pyridine, and formaldehyde as the final degradation products.
Table 1: Postulated Hydrolytic Byproducts of this compound and Their Formation
| Byproduct | Formation Mechanism |
| Acetic Acid | Formed directly from the cleavage of the ester bond during hydrolysis. |
| Pyridin-1-ylmethanol | Formed as the initial byproduct along with acetic acid from ester hydrolysis. |
| Pyridine | Potential secondary byproduct from the decomposition of pyridin-1-ylmethanol. |
| Formaldehyde | Potential secondary byproduct from the decomposition of pyridin-1-ylmethanol. |
Redox Chemistry of this compound
The redox chemistry of pyridinium salts is of significant interest, particularly in the context of electrocatalysis and biological systems. nih.govnih.govnih.gov The pyridinium ring can undergo reduction, and the presence of substituents can influence the ease of this process.
The electrochemical reduction of pyridinium cations typically involves the transfer of one or two electrons to the aromatic ring. rsc.orgresearchgate.netrsc.org The one-electron reduction of a pyridinium cation generates a pyridinyl radical, which can then undergo further reactions such as dimerization or be reduced further in a second one-electron step to form a dihydropyridine derivative. rsc.org
The reduction potential of a pyridinium salt is a measure of its propensity to accept an electron. This potential is sensitive to several factors, including the nature of the substituents on the pyridinium ring and the electrode material used in the electrochemical measurement. nih.gov Electron-withdrawing groups on the pyridine ring generally make the reduction potential more positive (easier to reduce), while electron-donating groups have the opposite effect. nih.gov
Table 2: Reduction Potentials of Selected Pyridinium Salts
| Pyridinium Salt | Reduction Potential (V vs. reference electrode) | Reference |
| Pyridinium | -0.58 (vs. SCE on Pt electrode) | acs.org |
| N-Methylpyridinium | More negative than pyridinium | nih.gov |
| 2,4,6-Triphenylpyridinium | -1.4 (vs. Fc/Fc+) | nih.gov |
| N-Cyclohexyl-4-(trifluoromethyl)phenyl-2,6-diphenylpyridinium | 0.0 (relative to reference) | nih.gov |
| N-Cyclohexyl-4-methoxyphenyl-2,6-diphenylpyridinium | +8.4 (kcal/mol relative Gibbs free energy) | nih.gov |
Note: The reduction potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode.
The electrochemical studies on various pyridinium salts indicate that the reduction process is complex and can be influenced by the reaction conditions. acs.orgnih.govnih.gov For this compound, it is anticipated that the reduction would primarily involve the pyridinium ring, leading to the formation of radical and/or dihydropyridine species. The ester functionality is less likely to be reduced under the conditions typically used for pyridinium ring reduction.
Oxidation Reactions and Mechanistic Pathways
While direct and extensive research on the oxidation of this compound is not widely documented, its chemical structure, featuring both an N-substituted pyridinium ring and an acetoxymethyl group, allows for the prediction of several potential oxidative pathways based on the known reactivity of analogous compounds. The primary sites susceptible to oxidation are the pyridinium ring itself and, to a lesser extent, the side chain.
Oxidation of the Pyridinium Ring
The pyridinium ring in N-alkylpyridinium salts can undergo oxidation through various mechanisms, including photocatalytic, electrochemical, and biological pathways.
One significant oxidative transformation is the formation of pyridones. Research on various N-alkylpyridinium salts has demonstrated that visible-light-mediated aerobic oxidation, utilizing an organic photocatalyst like Eosin Y and air as the terminal oxidant, can efficiently convert them into the corresponding N-alkylpyridones. acs.org This process is considered environmentally friendly and proceeds under mild, room-temperature conditions. acs.org For this compound, this pathway would involve the oxidation of one of the alpha-carbons of the pyridine ring, leading to the formation of an N-(acetoxymethyl)pyridone derivative.
Microbial metabolism represents another key oxidative route. Studies on compounds like 4-carboxy-1-methylpyridinium chloride have shown that microorganisms can hydroxylate the pyridine ring, initiating a cascade of oxidative reactions. nih.govportlandpress.com This enzymatic hydroxylation can lead to the formation of dihydroxypyridine intermediates, followed by oxidative cleavage of the heterocyclic ring. semanticscholar.org In the case of N-methylisonicotinic acid, metabolic end-products included succinate (B1194679), formate, and methylamine, indicating a complete breakdown of the ring structure. nih.govportlandpress.com This suggests that under specific biological conditions, this compound could be degraded via initial ring hydroxylation followed by cleavage.
Electrochemical studies, while often focused on the reduction of pyridinium salts, also provide insight into their redox behavior. nih.govrsc.org The pyridinium moiety is known to be electrochemically active, and while N-arylpyridinium salts have been noted for their stability against further oxidation under certain conditions, the potential for electrochemical oxidation exists, likely proceeding through radical intermediates. researchgate.net
Oxidative Reactions Involving the Acetoxymethyl Group
The acetoxymethyl group is well-known as a protecting group that is primarily cleaved by hydrolysis, a reaction catalyzed by esterase enzymes to release formaldehyde and the corresponding alcohol (in this case, the hydroxymethylpyridinium cation). aatbio.comnih.gov While hydrolysis is the dominant transformation pathway for this group, the possibility of direct oxidative cleavage, though less common, can be considered.
Research on the oxidative deacetylation of related compounds, such as acetoacetic esters using Mn(III)/Co(II) catalysts, demonstrates that acetyl groups can be removed through oxidative mechanisms. rsc.org Applying this concept, a strong chemical oxidant could potentially attack the acetoxymethyl side chain of this compound. However, given the reactivity of the pyridinium ring, this would likely require specific catalytic systems to achieve selectivity for the side chain.
The following table summarizes the potential oxidative pathways for this compound based on research findings from analogous compounds.
| Reaction Type | Potential Reagents/Conditions | Affected Part of Molecule | Potential Products | Supporting Findings on Analogues |
| Photocatalytic Oxidation | Visible Light, Organic Photocatalyst (e.g., Eosin Y), Air | Pyridinium Ring | N-(acetoxymethyl)pyridones | Efficient conversion of N-alkylpyridinium salts to N-alkyl pyridones. acs.org |
| Microbial Metabolism | Specific microbial enzymes (e.g., from Achromobacter) | Pyridinium Ring | Hydroxypyridinium intermediates, Ring-opened products (e.g., formate, succinate derivatives) | Degradation of N-methylpyridinium compounds via ring hydroxylation and cleavage. nih.govportlandpress.comsemanticscholar.org |
| Chemical Oxidation | Strong oxidizing agents | Pyridinium Ring / Acetoxymethyl Group | Pyridones, Oxidatively cleaved side-chain products | Precedent from oxidative deacetylation of other ester types. rsc.org |
It is crucial to note that these pathways are projected from studies on similar chemical structures. The specific reactivity and product distribution for this compound would be dependent on the precise reaction conditions, including the nature of the oxidant, catalyst, solvent, and temperature.
Advanced Spectroscopic and Structural Elucidation of Acetoxymethylpyridinium Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of Acetoxymethylpyridinium chloride, offering profound insights into its molecular framework and behavior in different states.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR spectroscopy is instrumental in deciphering the complex proton and carbon environments within this compound. Techniques such as COSY, HMQC, and HMBC are pivotal in establishing the connectivity and stereochemistry of the molecule. youtube.comslideshare.net
COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. By identifying cross-peaks between correlated protons, the spin systems within the pyridinium (B92312) ring and the acetoxymethyl group can be mapped out. sdsu.edu This technique is foundational in confirming the adjacency of protons within the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This provides an unambiguous assignment of the carbon signals based on the chemical shifts of their attached protons. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying longer-range connectivities, typically over two to three bonds (²JCH and ³JCH). youtube.com This technique allows for the piecing together of the molecular skeleton by connecting different spin systems. For instance, correlations between the protons of the methyl group and the carbonyl carbon of the acetate (B1210297) moiety, as well as between the methylene (B1212753) protons and the carbons of the pyridinone ring, can be established.
A representative dataset illustrating the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridinium H (ortho) | ~8.9 | ~145 |
| Pyridinium H (para) | ~8.6 | ~144 |
| Pyridinium H (meta) | ~8.2 | ~128 |
| Methylene (-CH₂-) | ~5.8 | ~75 |
| Methyl (-CH₃) | ~2.2 | ~21 |
| Carbonyl (C=O) | - | ~170 |
Dynamic NMR Studies of Conformational Changes or Exchange Processes
Dynamic NMR (DNMR) studies can provide valuable information on the conformational flexibility and potential exchange processes occurring in this compound. By analyzing spectral changes at different temperatures, it is possible to investigate restricted rotation around the C-O bond of the ester group or the C-N bond connecting the acetoxymethyl group to the pyridinium ring. These studies can reveal the energy barriers associated with these conformational changes and provide a deeper understanding of the molecule's dynamic behavior in solution.
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for characterizing the structure and dynamics of this compound in its solid form. nih.goveuropeanpharmaceuticalreview.com This is particularly important for understanding polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. europeanpharmaceuticalreview.com
¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a standard ssNMR technique used to obtain high-resolution spectra of solid samples. researchgate.net It can distinguish between different crystalline forms by revealing subtle differences in chemical shifts and line widths. europeanpharmaceuticalreview.com The technique is also inherently quantitative, allowing for the determination of the relative amounts of different forms in a mixture. europeanpharmaceuticalreview.com
Solid-state NMR can also probe the local environment and short-range order of the molecule, providing information that may not be accessible through techniques that rely on long-range order, such as X-ray diffraction. nih.gov It is a valuable tool for characterizing both crystalline and amorphous phases of pharmaceutical compounds. europeanpharmaceuticalreview.com
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. This provides a "fingerprint" of the functional groups present and insights into intermolecular interactions. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive method for identifying the characteristic functional groups within this compound. nih.govijcmas.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. nih.gov
Key vibrational modes expected in the FTIR spectrum of this compound include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1740-1750 |
| C-O (Ester) | Stretching | ~1230-1250 |
| C=C, C=N (Pyridinium ring) | Stretching | ~1600-1450 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
| C-Cl | Stretching | ~600-800 |
The precise positions and intensities of these bands can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding. researchgate.net
Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation
Raman spectroscopy provides complementary vibrational information to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the pyridinium moiety. This technique is valuable for obtaining a unique vibrational fingerprint of the compound and can be used for structural confirmation. nih.gov Like FTIR, Raman spectroscopy is a non-invasive technique that requires minimal sample preparation. nih.gov
Resonant and Non-Resonant Spectroscopic Studies
The structural characterization of this compound relies on a combination of non-resonant and resonant spectroscopic techniques, each providing unique insights into the molecule's covalent framework and electronic properties.
Non-Resonant Spectroscopy (NMR and FTIR)
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental non-resonant methods for confirming the compound's identity and functional groups.
¹H NMR Spectroscopy : In a suitable solvent like D₂O, the ¹H NMR spectrum is expected to show characteristic signals confirming the presence of the key structural motifs. Studies on related pyridinium salts show that the formation of the pyridinium cation leads to a significant downfield shift for the ring protons due to the redistribution of π-electron density upon quaternization of the nitrogen atom. researchgate.net
FTIR Spectroscopy : The infrared spectrum provides direct evidence for the ester functionality within the molecule.
A summary of expected spectroscopic features is presented below.
| Technique | Group | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Pyridine (B92270) Ring Protons | δ 7.5–8.5 ppm | Confirms the presence of the pyridinium ring; deshielded due to positive charge. |
| ¹H NMR | Methylene Protons (–OCH₂–) | δ 4.5–5.5 ppm | Confirms the methylene bridge between the ester and the pyridinium nitrogen. |
| ¹H NMR | Methyl Protons (CH₃–) | ~δ 2.1 ppm | Characteristic of an acetate methyl group. |
| FTIR | Carbonyl (C=O) | 1740–1720 cm⁻¹ | Strong absorption indicating the ester carbonyl stretch. |
| FTIR | C–O–C Stretch | 1250–1150 cm⁻¹ | Confirms the ester C-O-C linkage. |
Resonant Spectroscopic Studies
Resonance Raman (RR) spectroscopy offers a more detailed probe into the electronic structure of the pyridinium moiety. Unlike non-resonant Raman, RR involves exciting the molecule with a laser wavelength that corresponds to an electronic absorption band of a chromophore—in this case, the pyridinium ring. This selective excitation dramatically enhances the Raman signals of vibrations coupled to the electronic transition. elsevierpure.comrsc.org
For this compound, applying RR spectroscopy by tuning the laser to the π-π* transition of the pyridinium ring would:
Selectively amplify the vibrational modes of the aromatic ring.
Provide detailed information on the ring's structure and how it is perturbed by the N-acetoxymethyl substituent.
Offer insights into the nature of the electronic ground and excited states.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry is an indispensable tool for verifying the molecular weight of this compound and elucidating its structure through controlled fragmentation. Electrospray ionization (ESI) is a suitable technique for this pre-charged quaternary ammonium (B1175870) compound, directly transferring the cation into the gas phase for analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates
High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides highly accurate mass measurements, typically with an error of less than 5 ppm. acs.org This capability is crucial for unambiguously determining the elemental composition of the parent cation and any intermediates formed during synthesis or degradation.
The cation of this compound is [C₈H₁₀NO₂]⁺.
Monoisotopic Mass : 152.07060 Da
Exact Mass : 187.04000 Da (for the full salt including chloride) alfa-chemistry.com
HRMS can confirm the elemental formula C₈H₁₀NO₂ for the cation, distinguishing it from any other species with the same nominal mass but a different atomic makeup. This is vital for confirming the successful synthesis of the target compound and for identifying potential byproducts.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor) is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure. The fragmentation of quaternary ammonium salts can proceed through charge-remote or charge-directed pathways. nih.govnih.gov
For the acetoxymethylpyridinium cation ([M]⁺, m/z ≈ 152), several fragmentation pathways can be proposed:
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
| 152 | [C₆H₈NO]⁺ | 110 | 42 | Loss of ketene (B1206846) (CH₂=C=O) via rearrangement. |
| 152 | [C₆H₆N]⁺ | 92 | 60 | Loss of acetic acid (CH₃COOH). |
| 152 | [C₅H₅N]⁺ (Pyridine) | 79 | 73 | Cleavage of the N-CH₂ bond, with charge retained on the more stable pyridinium fragment (after H transfer). |
| 152 | [C₂H₃O]⁺ (Acylium ion) | 43 | 109 | Cleavage of the ester C-O bond to yield a stable acylium ion. libretexts.org |
The relative abundance of these fragments helps to piece together the molecule's connectivity and confirm the identity of the acetoxymethyl substituent.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. wikipedia.org Before entering the mass spectrometer, ions are separated based on their mobility through a drift tube filled with a buffer gas. This mobility is dependent on the ion's charge, size, and three-dimensional shape. wikipedia.orgnih.gov
The application of IMS-MS to this compound would yield a collision cross-section (CCS) value. The CCS is a key physical parameter that reflects the ion's effective area and shape in the gas phase. This technique would allow for:
Separation of the target ion from isomers or isobars (ions with the same mass but different structure or composition).
Providing conformational information based on the measured CCS value.
Enhancing the signal-to-noise ratio by separating ions from chemical background. wikipedia.org
X-ray Crystallography and Diffraction Studies
While spectroscopic and spectrometric methods provide data on molecular connectivity and gas-phase structure, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and rotated in a beam of X-rays. youtube.comyoutube.com The regular, repeating arrangement of ions in the crystal lattice acts as a diffraction grating, producing a unique diffraction pattern. youtube.com
Analysis of the intensities and positions of the diffracted spots allows for the calculation of an electron density map, from which the positions of all atoms (excluding hydrogens, which are often inferred) can be determined. A successful single-crystal X-ray diffraction study would provide:
Absolute Molecular Structure : Unambiguous confirmation of the covalent bonding and connectivity.
Precise Bond Lengths and Angles : High-precision measurements of all bond lengths (e.g., N⁺-CH₂, C-O, C=O) and angles, allowing for detailed geometric analysis.
Conformational Details : The exact conformation of the acetoxymethyl group relative to the pyridinium ring, including key torsion angles.
Crystal Packing : Information on how the acetoxymethylpyridinium cations and chloride anions are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, ion-pairing, and π-stacking. rsc.org
| Parameter | Information Yielded |
| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles defining the molecule's 3D conformation. |
| Intermolecular Distances (Å) | Distances between atoms of adjacent molecules, indicating packing forces. |
This comprehensive structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. rigaku.com It is instrumental in identifying the specific crystalline form, or polymorph, of a substance, which is crucial as different polymorphs can exhibit distinct physical properties. rigaku.com The phenomenon where a single compound exists in multiple crystal structures is known as polymorphism. rigaku.com Each unique crystalline arrangement will produce a characteristic diffraction pattern, serving as a unique "fingerprint" for that specific polymorph. rigaku.com
In the analysis of this compound, PXRD would be employed to identify its crystalline phase and investigate the potential for polymorphism. The process involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks at specific angles that are defined by the crystal lattice through Bragg's Law.
The identification of polymorphic forms is critical during pharmaceutical development and manufacturing, as variations in crystal structure can affect properties like solubility and stability. rigaku.com PXRD analysis allows for the differentiation and control of these forms. rigaku.com Advanced laboratory and synchrotron PXRD methods can even identify polymorphic impurities in low-concentration formulations. nih.gov
Hypothetical PXRD Data for a Polymorphic Form of this compound
This table represents typical data obtained from a PXRD experiment, showing the diffraction angles (2θ), corresponding d-spacings, and the relative intensities of the diffraction peaks for a hypothetical crystalline form.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.39 | 45 |
| 12.3 | 7.19 | 100 |
| 17.0 | 5.21 | 80 |
| 21.8 | 4.07 | 65 |
| 24.7 | 3.60 | 90 |
| 28.1 | 3.17 | 55 |
Neutron Diffraction for Hydrogen Atom Localization and Dynamics
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for localizing hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons. This makes it an invaluable tool for precisely determining the positions of hydrogen atoms in a crystal structure, which is particularly relevant for this compound, with its multiple hydrogen atoms on the pyridinium ring and the acetoxymethyl group. aps.org
The technique can be used to determine preferential interstitial sites for hydrogen/deuterium in complex structures. aps.org Beyond static structures, neutron scattering techniques can probe molecular dynamics. nih.gov By analyzing the energy of scattered neutrons (inelastic neutron scattering), it is possible to study a wide range of molecular motions, such as the rotation of methyl groups, vibrations of the pyridinium ring, or the dynamics of the entire molecule within the crystal lattice. nih.gov These studies can reveal information about dynamic transitions, such as crossovers between harmonic and non-harmonic regimes, which can be important for understanding the material's physical properties. nih.gov
Hypothetical Neutron Diffraction Data for Hydrogen Atom Coordinates in this compound
This table illustrates how neutron diffraction data could define the fractional coordinates (x, y, z) of specific hydrogen atoms within the unit cell of an this compound crystal.
| Atom | x | y | z |
| H1 (Ring) | 0.123 | 0.456 | 0.789 |
| H2 (Ring) | 0.234 | 0.567 | 0.678 |
| H3 (CH₂) | 0.345 | 0.678 | 0.567 |
| H4 (CH₃) | 0.456 | 0.789 | 0.456 |
| H5 (CH₃) | 0.567 | 0.890 | 0.345 |
Advanced Spectroscopic Probes for Molecular Interactions and Environment
Fluorescence Spectroscopy and Quenching Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. Upon absorbing light, a molecule like this compound can be promoted to an excited electronic state; the subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. libretexts.org The properties of this emitted light, such as its intensity and lifetime, are sensitive to the molecule's local environment.
Fluorescence quenching studies involve monitoring the decrease in fluorescence intensity or lifetime due to the presence of other chemical species, known as quenchers. scilit.comnih.gov This process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. scilit.com In dynamic quenching, the quencher collides with the excited fluorophore, while static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. scilit.comnih.gov
Studies on similar molecules like 10-methylacridinium (B81027) chloride have shown that its fluorescence can be effectively quenched by nucleotides. scilit.com Such studies reveal details about the interactions between the fluorescent molecule and the quencher. The dependence of fluorescence quantum yields and lifetimes on the quencher concentration can distinguish between static and dynamic quenching mechanisms. scilit.com For this compound, quenching studies could elucidate its interactions with biologically relevant molecules or ions.
Representative Fluorescence Quenching Data for an Acridinium Derivative
This table, based on findings for 10-methylacridinium chloride, illustrates how fluorescence lifetime might change with increasing concentrations of a quencher, such as a nucleotide. scilit.com
| Quencher Concentration (mM) | Fluorescence Lifetime (ns) |
| 0.0 | 5.0 |
| 0.5 | 4.2 |
| 1.0 | 3.5 |
| 2.0 | 2.8 |
| 5.0 | 1.9 |
UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org The absorption of energy promotes an electron from a lower-energy molecular orbital, often the Highest Occupied Molecular Orbital (HOMO), to a higher-energy orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The structure of this compound contains several key features that give rise to characteristic electronic transitions. The pyridinium ring is a π-conjugated system, which will exhibit π → π* transitions. libretexts.org The carbonyl group of the acetoxy moiety possesses non-bonding electrons (n) on the oxygen atom, allowing for n → π* transitions. youtube.com These transitions occur at specific wavelengths and can be identified in the UV-Vis spectrum, providing insight into the molecule's electronic structure.
Furthermore, UV-Vis spectroscopy is a powerful tool for studying reaction kinetics. thermofisher.com If this compound participates in a reaction that causes a change in the chromophore (the light-absorbing part of the molecule), the reaction rate can be monitored by tracking the change in absorbance at a specific wavelength over time. thermofisher.comyoutube.com By analyzing the absorbance data, one can determine the rate law, reaction order, and rate constant for the chemical process. thermofisher.com
Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) |
| π → π | π (pyridinium ring) to π | ~200-300 |
| n → π | n (carbonyl oxygen) to π | ~270-350 |
| n → σ | n (oxygen/nitrogen) to σ | < 200 |
Hypothetical Data for a Kinetic Study of this compound
This table shows simulated data for a reaction involving this compound, where the concentration of the compound is monitored by its absorbance at a specific wavelength over time.
| Time (seconds) | Absorbance at λmax |
| 0 | 0.950 |
| 30 | 0.785 |
| 60 | 0.648 |
| 90 | 0.535 |
| 120 | 0.442 |
| 180 | 0.301 |
Computational and Theoretical Studies of Acetoxymethylpyridinium Chloride
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and interactions with the surrounding environment.
Classical molecular dynamics simulations use a force field—a set of parameters that describe the potential energy of the system—to model the interactions between atoms. This approach allows for the simulation of large systems containing thousands of molecules over nanoseconds or longer. researchgate.netmdpi.com
For acetoxymethylpyridinium chloride, an ionic liquid, classical MD simulations are particularly useful for studying its behavior in solution. acs.orgmdpi.com By simulating the compound in a solvent like water, one can investigate:
Solvation Structure: How water molecules arrange around the pyridinium (B92312) cation and the chloride anion.
Ion Pairing: The extent to which the cation and anion remain associated in solution.
Transport Properties: The calculation of diffusion coefficients, which describe how the ions move through the solution, and ionic conductivity. acs.org
These simulations rely on accurate force fields, which are often developed to reproduce experimental data or results from higher-level quantum chemical calculations. acs.org
Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum chemical calculations. ibm.com In AIMD, the forces on the atoms are calculated "on-the-fly" using a quantum mechanical method, typically DFT. This approach is computationally intensive but allows for the simulation of chemical reactions involving the formation and breaking of bonds, which cannot be modeled with classical force fields. researchgate.netnih.gov
A key application of AIMD for this compound would be to study its hydrolysis. The ester linkage in the acetoxymethyl group is susceptible to hydrolysis, especially under basic or acidic conditions. AIMD simulations can model the reaction pathway of a water molecule or hydroxide (B78521) ion attacking the carbonyl carbon, leading to the cleavage of the ester bond. researchgate.netacs.org Such simulations can reveal the detailed mechanism, identify transition states, and calculate the activation energy for the hydrolysis reaction, providing fundamental insights into the compound's chemical stability in aqueous environments. nih.gov
Reaction Pathway Modeling and Transition State Identification
Computational chemistry offers powerful tools to map out the energetic landscapes of chemical reactions, identifying the most plausible routes from reactants to products. This involves locating energy minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states.
Potential Energy Surface (PES) scans are a fundamental computational technique used to explore the energy of a molecular system as a function of its geometry. By systematically varying specific geometric parameters, such as bond lengths or angles, a "relaxed" or "frozen" scan of the PES can provide an initial estimate of the reaction pathway. nih.govq-chem.com For a reaction involving this compound, such as its hydrolysis, a PES scan would typically be performed by incrementally changing the distance between the nucleophile (e.g., a water molecule or hydroxide ion) and the electrophilic carbon atom of the acetoxymethyl group. At each step, the energy of the system is calculated, allowing for the construction of an energy profile that can reveal the presence of intermediates and transition states.
For instance, in a nucleophilic substitution reaction at the methylene (B1212753) carbon of the acetoxymethyl group, a key coordinate to scan would be the distance of the incoming nucleophile to this carbon. The resulting energy profile would illustrate the energetic cost of bringing the nucleophile closer, the formation of a potential intermediate, and the energy barrier to the transition state. researchgate.netnih.gov
Table 1: Illustrative Data from a Relaxed PES Scan for the Approach of a Nucleophile (Nu⁻) to this compound
| Scan Coordinate (C-Nu Distance, Å) | Relative Energy (kcal/mol) | Gradient Norm |
| 3.5 | 0.00 | 0.05 |
| 3.0 | -1.25 | 0.04 |
| 2.5 | -2.80 | 0.02 |
| 2.0 | 5.60 (Transition State Guess) | 0.00 |
| 1.5 | -15.40 | 0.08 |
This table is for illustrative purposes and does not represent actual experimental data.
This compound can be involved in reactions where pyridine (B92270) acts as a catalyst, such as in acyl transfer reactions. acs.org Computational modeling of such catalytic cycles is crucial for understanding the role of the catalyst and the efficiency of the reaction. The hydrolysis of acetic anhydride (B1165640) catalyzed by pyridine, which proceeds through an acetylpyridinium ion intermediate, serves as a relevant model. acs.org
The modeling of a catalytic cycle for a reaction involving this compound would involve the following steps, each characterized by geometry optimizations and frequency calculations to confirm the nature of the stationary points (minima or transition states):
Formation of the active catalytic species: This could involve the reaction of the initial catalyst with a substrate.
Reaction with the main substrate: The active catalyst then reacts with the primary reactant (e.g., this compound).
Product formation and catalyst regeneration: The cycle completes with the release of the product and the regeneration of the catalyst for subsequent cycles.
These studies provide detailed mechanistic insights and can help in the design of more efficient catalytic systems.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between the computed molecular structure and experimental observations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For this compound, these calculations would involve:
Optimization of the molecular geometry of the cation.
Calculation of the magnetic shielding tensors for each nucleus using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).
Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers or conformations. nih.govnih.gov
Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| Pyridinium-H (ortho) | 8.95 | 8.90 |
| Pyridinium-H (meta) | 8.20 | 8.15 |
| Pyridinium-H (para) | 8.65 | 8.60 |
| -CH₂- | 5.80 | 5.75 |
| -CH₃ | 2.20 | 2.15 |
This table is for illustrative purposes and does not represent actual experimental data.
Computational methods can simulate infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. cardiff.ac.uknih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. youtube.com
For this compound, a theoretical vibrational analysis would provide a set of calculated frequencies corresponding to specific molecular motions, such as the stretching of the C=O bond in the acetoxy group, the breathing modes of the pyridine ring, and the vibrations of the C-N bond. cardiff.ac.uk Comparing these theoretical spectra with experimental FT-IR and Raman data allows for a detailed assignment of the observed spectral bands, confirming the molecular structure and providing insights into intermolecular interactions. nih.govyoutube.com
Table 3: Illustrative Assignment of Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1755 | 1750 |
| Pyridine Ring Stretch | 1630 | 1625 |
| C-O Stretch | 1240 | 1235 |
| C-N Stretch | 1020 | 1015 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govchemrxiv.org For a class of compounds like substituted pyridinium salts, QSRR models can be developed to predict their reactivity in various chemical transformations.
A QSRR study on this compound and related compounds would involve:
Descriptor Calculation: A range of molecular descriptors (e.g., electronic, steric, and topological) would be calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that relates the descriptors to an experimentally determined measure of reactivity (e.g., a reaction rate constant).
Model Validation: The predictive power of the model would be rigorously tested.
Such models can be invaluable for predicting the reactivity of new, unsynthesized pyridinium salts, thereby guiding the design of compounds with desired chemical properties. nih.govchemrxiv.org
Development of QSRR Models for Predicting Compound Reactivity
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. The development of such models for pyridinium salts, including this compound, involves a systematic approach to correlate structural descriptors with experimental or computationally derived reactivity parameters.
The general workflow for developing a QSRR model for a class of compounds like pyridinium salts typically includes:
Data Set Compilation: A diverse set of pyridinium compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is assembled.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are employed to build a mathematical relationship between the descriptors and reactivity. nih.gov
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For this compound, a hypothetical QSRR model could be developed to predict its susceptibility to nucleophilic attack, a characteristic reaction of pyridinium salts. The reactivity could be influenced by substituents on the pyridinium ring and the nature of the N-substituent.
Hypothetical QSRR Model for Pyridinium Salt Reactivity:
To illustrate, consider a hypothetical QSRR model for predicting the rate constant (log k) of a reaction involving a series of substituted pyridinium salts.
Equation: log k = β₀ + β₁ (σ) + β₂ (L) + β₃ (B₁) + β₄ (E_HOMO)
Where:
log k is the logarithm of the reaction rate constant.
β₀ is the intercept.
β₁, β₂, β₃, and β₄ are the regression coefficients.
σ is the Hammett substituent constant (an electronic descriptor).
L and B₁ are Sterimol parameters (steric descriptors).
E_HOMO is the energy of the Highest Occupied Molecular Orbital (an electronic descriptor).
This model would quantify the influence of electronic and steric factors on the reactivity of the pyridinium ring. For this compound, the acetoxymethyl group at the nitrogen atom would be a key structural feature whose contribution to reactivity would be captured by the model's descriptors. Studies on other N-alkyl pyridinium compounds have shown that predictable trends in regiochemical outcomes can be established based on the substituent patterns on the pyridinium electrophile. rsc.org
Interactive Data Table: Hypothetical Descriptors and Reactivity for a Series of Pyridinium Compounds
| Compound | Substituent (R) | log k (experimental) | σ (Hammett Constant) | L (Sterimol) | B1 (Sterimol) | E_HOMO (eV) |
| This compound | -CH₂OCOCH₃ | -2.5 (Hypothetical) | 0.25 | 3.5 | 1.8 | -8.2 |
| Methylpyridinium chloride | -CH₃ | -3.1 | 0.00 | 2.06 | 1.52 | -8.5 |
| Benzylpyridinium chloride | -CH₂C₆H₅ | -2.8 | 0.21 | 6.25 | 1.70 | -8.3 |
| 4-Nitrobenzylpyridinium chloride | -CH₂C₆H₄NO₂ | -1.9 | 0.78 | 7.36 | 1.70 | -8.9 |
| 4-Methoxybenzylpyridinium chloride | -CH₂C₆H₄OCH₃ | -3.0 | -0.27 | 7.36 | 1.70 | -8.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Topological and Electronic Descriptors in QSRR Analysis
The predictive power of a QSRR model is fundamentally dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical structure and are broadly categorized into topological and electronic descriptors, among others. researchgate.net
Topological Descriptors:
Topological descriptors are derived from the 2D representation of a molecule and encode information about the size, shape, branching, and connectivity of atoms within the molecule. nih.gov They are computationally inexpensive to calculate and have been successfully used in QSRR studies of various organic compounds. researchgate.net
Examples of topological indices include:
Wiener Index (W): The sum of distances between all pairs of non-hydrogen atoms in the molecular graph.
Randić Index (χ): A measure of the degree of branching of a molecule.
Zagreb Indices (M₁, M₂): Based on the degrees of the vertices in the molecular graph.
Balaban Index (J): A distance-based topological index.
Electronic Descriptors:
Electronic descriptors are derived from quantum chemical calculations and describe the electronic properties of a molecule. They are crucial for modeling reactivity, as chemical reactions are fundamentally electronic in nature.
Key electronic descriptors include:
HOMO and LUMO Energies (E_HOMO, E_LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, respectively. These are related to the molecule's ability to donate or accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO, which is an indicator of chemical stability.
Partial Atomic Charges: The distribution of electron density on the atoms within the molecule.
Interactive Data Table: Hypothetical Topological and Electronic Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Topological | Wiener Index (W) | 450 |
| Randić Index (χ) | 4.85 | |
| First Zagreb Index (M₁) | 68 | |
| Balaban Index (J) | 2.75 | |
| Electronic | E_HOMO | -8.2 eV |
| E_LUMO | -3.5 eV | |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | |
| Dipole Moment (μ) | 5.2 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
The development and application of QSRR models, utilizing a combination of topological and electronic descriptors, provide a powerful computational framework for predicting and understanding the reactivity of this compound. While direct experimental and computational studies on this specific compound are needed for definitive models, the established methodologies for pyridinium salts serve as a clear roadmap for future research.
Applications of Acetoxymethylpyridinium Chloride As a Chemical Reagent or Catalyst
Role in Organic Synthesis as a Synthetic Building Block
As a functionalized pyridinium (B92312) salt, acetoxymethylpyridinium chloride serves as a valuable synthetic intermediate, offering pathways to more complex molecules through various transformations.
N-substituted pyridinium salts are established precursors in the synthesis of a wide array of functionalized heterocyclic compounds. acs.orgrsc.org The general strategy involves the displacement of a group attached to the pyridinium nitrogen, or reactions involving the substituents on the ring itself. In the case of this compound, the core structure can be used to build more elaborate pyridinium derivatives.
For instance, the tosylation of hydroxyl groups followed by the introduction of pyridine (B92270) is a known method to generate pyridinium salts, which can then be used in further synthetic steps, such as ion exchange, to yield target molecules with enhanced solubility or specific electronic properties. mdpi.com This principle suggests that this compound could be modified or used as a starting point for derivatives where the acetoxymethyl group is either retained, modified, or displaced to introduce new functionalities. While pyridinium salts are widely recognized as valuable building blocks in various organic transformations, the specific use of this compound as a precursor for complex derivatives is a plausible application based on its structural design. acs.org
This compound possesses the structural elements of an acetoxymethylating agent. The molecule can be viewed as an activated form of an acetoxymethyl group, poised for transfer to a suitable nucleophile. This reactivity allows it to be used for specific functional group transformations. For example, it could potentially react with alcohols, amines, or thiols to introduce the acetoxymethyl group (-CH₂OAc), a transformation valuable in protecting group strategies or for modifying the properties of a target molecule.
The reactions of pyridinium salts having a leaving group at the 2- or 4-position with active methylene (B1212753) compounds are known to afford substituted methylene pyridines. nih.gov By analogy, the acetoxymethyl group on the nitrogen atom in this compound could be involved in similar reactivity patterns, enabling specific transformations.
A defining feature of this compound's reactivity is the excellent leaving group ability of the pyridine molecule. When a nucleophile attacks the methylene carbon of the acetoxymethyl group, the C-N bond can cleave, releasing a stable, neutral pyridine molecule. This process is a classic example of electrophilic activation.
The hydroxyl group in alcohols is a notoriously poor leaving group (OH⁻), but it can be converted into an excellent leaving group by transforming it into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com This conversion is often carried out using toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of pyridine. masterorganicchemistry.comyoutube.com The pyridine serves to neutralize the HCl byproduct, but the principle demonstrates how attaching a group to an oxygen atom can make it a much better leaving group. masterorganicchemistry.com
Table 1: Comparison of Leaving Group Ability by Conjugate Acid pKa This table illustrates the principle that good leaving groups are weak bases, corresponding to strong conjugate acids (low pKa). Pyridine's conjugate acid (pyridinium ion) has a pKa that places it in the category of good leaving groups.
| Leaving Group (LG⁻) | Conjugate Acid (H-LG) | pKa of H-LG | Leaving Group Ability |
| I⁻ (Iodide) | HI (Hydroiodic acid) | -10 | Excellent |
| Br⁻ (Bromide) | HBr (Hydrobromic acid) | -9 | Excellent |
| Cl⁻ (Chloride) | HCl (Hydrochloric acid) | -7 | Good |
| TsO⁻ (Tosylate) | TsOH (p-Toluenesulfonic acid) | -2.8 | Excellent |
| H₂O (Water) | H₃O⁺ (Hydronium) | -1.7 | Good |
| Pyridine | Pyridinium ion | 5.25 | Good |
| F⁻ (Fluoride) | HF (Hydrofluoric acid) | 3.2 | Moderate |
| CH₃COO⁻ (Acetate) | CH₃COOH (Acetic acid) | 4.76 | Poor |
| HO⁻ (Hydroxide) | H₂O (Water) | 15.7 | Very Poor |
Catalytic Applications in Chemical Transformations
The structure of this compound also suggests its utility in various catalytic processes, including acting as a homogeneous catalyst or a phase transfer catalyst.
In homogeneous catalysis, the catalyst and reactants exist in the same phase, often in a liquid solution. youtube.com Pyridinium salts can function as mild, soluble acid catalysts. For example, pyridinium p-toluenesulfonate (PPTS) is a well-known catalyst for reactions that are sensitive to strong acids, such as the formation and cleavage of acetals. nih.gov The catalytic activity of such salts can be tuned by modifying the substituents on the pyridinium ring; electron-withdrawing groups increase the acidity and catalytic activity. nih.gov
Given its structure, this compound could potentially function as a mild Brønsted acid catalyst in a similar fashion. Furthermore, the broader class of pyridinium salts has seen expanding use in modern synthetic methods, including photoredox and radical-based transformations, where they serve as precursors to radical species. acs.orgacs.org These advanced catalytic cycles highlight the potential for this compound to be employed in a variety of homogeneous catalytic systems.
Table 2: Examples of Homogeneous Catalysis by Pyridinium Salt Analogs This table provides examples of reactions catalyzed by other pyridinium salts, suggesting potential areas of application for this compound.
| Catalyst | Reaction Type | Role of Catalyst | Reference |
| Pyridinium p-Toluenesulfonate (PPTS) | Esterification, Acetal Formation/Cleavage | Mild Brønsted Acid | nih.gov |
| N-Aminopyridinium Salts | Hydroamination of Alkenes | Amidyl Radical Precursor (Photoredox) | acs.org |
| N-Functionalized Pyridinium Salts | C-H Functionalization (Minisci-type) | Pyridine Surrogate for Radical Addition | acs.org |
| Di-tert-butyl-N-alkoxypyridinium salts | Alkene Carbo-oxygenation | O-centered Radical Precursor | acs.org |
Phase Transfer Catalysis Involving this compound
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, functions by transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. mdpi.com
This compound possesses the key structural features of a phase transfer catalyst: a cationic quaternary ammonium center and a chloride counter-anion. The pyridinium ring and its substituents provide a degree of lipophilicity, which allows the cation to be soluble in the organic phase. As a catalyst, it could transport anions (e.g., CN⁻, OH⁻, halide ions) from the aqueous layer into the organic layer to react with an organic-soluble substrate. Other onium salts, such as cyclopropenium and camphor-based quaternary ammonium salts, have been shown to be effective phase transfer catalysts for a wide range of reactions, including enolate alkylation, nucleophilic substitution, oxidation, and epoxide additions. nih.govmdpi.com The structural similarity of this compound to these established PTCs suggests its potential for application in this field.
Table 3: Reactions Potentially Facilitated by this compound as a Phase Transfer Catalyst This table shows representative reactions where other quaternary onium salts have been successfully used as phase transfer catalysts, indicating plausible applications for this compound.
| Reaction Type | Reactant Phases | Role of Phase Transfer Catalyst | Representative Catalyst Class | Reference |
| Nucleophilic Substitution (e.g., R-Br + NaCN) | Organic / Aqueous | Transports CN⁻ from aqueous to organic phase | Quaternary Ammonium Salts | mdpi.com |
| Alkylation of Active Methylene Compounds | Organic / Aqueous | Transports enolate to organic phase for alkylation | Ionic Liquids, Cyclopropenium Salts | mdpi.comnih.gov |
| Oxidation of Alcohols (e.g., with KMnO₄) | Organic / Aqueous | Transports MnO₄⁻ from aqueous to organic phase | Cyclopropenium Salts | nih.gov |
| Dichlorocarbene Generation (from CHCl₃, NaOH) | Organic / Aqueous | Transports OH⁻ to organic phase to deprotonate CHCl₃ | Quaternary Ammonium Salts | mdpi.com |
Ligand Design and Coordination Chemistry
While direct research on this compound as a primary ligand in coordination chemistry is not extensively documented in the reviewed literature, its chemical structure suggests potential applications in ligand design. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. alfachemic.comwikipedia.orgjscimedcentral.com The pyridinium cation in this compound, however, features a quaternized nitrogen, which prevents it from acting as a direct electron-pair donor to a metal center.
However, the acetoxy group introduces potential for secondary coordination or functionalization. The carbonyl oxygen of the acetoxy group possesses lone pairs of electrons and could potentially engage in weak coordination to a metal center, although this is less common and would likely result in a labile bond.
More plausibly, this compound could serve as a precursor in the design of more complex ligands. The acetoxymethyl group is susceptible to hydrolysis or transesterification, which could be exploited to introduce new coordinating functionalities. For instance, hydrolysis would yield a hydroxymethylpyridinium cation, and the hydroxyl group could then be functionalized to create a chelating ligand.
Furthermore, the pyridinium ring itself can be functionalized. The positive charge on the nitrogen atom influences the reactivity of the ring, making it susceptible to nucleophilic attack. This reactivity could be harnessed to synthesize more elaborate ligand structures. Pyridine-type ligands have been shown to be integral in the formation of diverse metal-organic frameworks and molecular assemblies. nih.govacs.org The synthesis of multitopic ligands based on pyridinium salts has been a key strategy in the construction of complex metallo-supramolecular architectures. nih.govscispace.com
Table 1: Potential Coordination Modes of Functionalities within this compound
| Functional Group | Potential Coordination Behavior | Notes |
| Pyridinium Nitrogen | No direct coordination due to quaternization. | The positive charge influences the electronic properties of the ring. |
| Carbonyl Oxygen | Possible weak coordination to a metal center. | This interaction would likely be labile. |
| Ester Group | Can be hydrolyzed to a hydroxyl group for further functionalization. | This allows for the creation of new coordinating sites. |
| Pyridinium Ring | Can be functionalized to introduce coordinating groups. | The positive charge affects the ring's reactivity. |
Applications in Analytical Chemistry as a Probe or Derivatization Agent
The charged nature of this compound suggests its potential utility in various analytical chemistry applications, particularly in chromatography and spectroscopic detection.
Use in Chromatographic Separations (e.g., as an ion-pairing reagent)
In liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic or highly polar analytes can be challenging due to their poor retention on nonpolar stationary phases. Ion-pairing chromatography is a technique used to overcome this limitation. phenomenex.blogchromatographyonline.com It involves the addition of an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a hydrophobic part. phenomenex.blog This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. tcichemicals.comresearchgate.net
Table 2: Comparison of this compound with Common Cationic Ion-Pairing Reagents
| Reagent | Chemical Structure | Typical Analytes |
| Tetrabutylammonium (TBA) | Quaternary ammonium salt | Acidic compounds |
| Tetrapropylammonium (TPA) | Quaternary ammonium salt | Acidic compounds |
| Acetoxymethylpyridinium | Quaternary pyridinium salt | Potentially acidic compounds |
The effectiveness of an ion-pairing reagent is influenced by factors such as the size of the hydrophobic portion and the charge density. The acetoxymethyl group in this compound could be modified to tune its hydrophobicity and, consequently, its retention characteristics in an HPLC system.
Derivatization for Enhanced Spectroscopic Detection
Chemical derivatization is a strategy used in analytical chemistry to modify an analyte to improve its detectability by a particular analytical technique. nih.gov For instance, in mass spectrometry (MS), derivatization can be used to enhance the ionization efficiency of an analyte, leading to improved sensitivity. nih.govacs.orgcapes.gov.br
Pyridinium-based reagents have been successfully developed for the derivatization of carboxylic acids to enhance their detection by electrospray ionization mass spectrometry (ESI-MS). nih.govacs.org The permanent positive charge of the pyridinium moiety significantly improves the ionization efficiency of the derivatized analyte in the positive ion mode of the mass spectrometer.
While specific research on this compound as a derivatization agent is limited, its structure suggests it could be adapted for such purposes. The acetoxymethyl group could potentially be activated to react with functional groups on an analyte, such as a carboxylic acid or an amine, thereby tagging the analyte with the positively charged pyridinium group. For example, activation of the ester could lead to a reaction with a primary or secondary amine on a target molecule.
A study on a different pyridinium-based derivatization reagent demonstrated a significant increase in the ESI efficiency for the analysis of poly(carboxylic acid)s. nih.govacs.org This highlights the potential of the pyridinium core in designing highly sensitive derivatization agents for various classes of compounds. bohrium.com
Materials Science Applications (Non-Biological/Non-Clinical)
The unique combination of a charged pyridinium ring and a reactive acetoxymethyl group makes this compound a candidate for applications in materials science, including polymer chemistry and supramolecular assembly.
Incorporation into Polymer Architectures for Specific Functions
Pyridinium moieties have been incorporated into polymer backbones to create functional materials with specific properties. researchgate.netresearchgate.net These properties can include ion conductivity, which is relevant for applications such as solid polymer electrolytes in batteries and fuel cells, and light-emitting properties. nih.gov Poly(pyridinium salt)s, also known as ionenes, are a class of ionic polymers that can be synthesized through various polymerization reactions. nih.gov
This compound could potentially be used as a monomer or a functionalizing agent in the synthesis of such polymers. The acetoxymethyl group could serve as a reactive handle for polymerization or for grafting onto existing polymer chains. For example, under appropriate conditions, the ester linkage could be involved in polycondensation reactions. Alternatively, the pyridinium ring could be part of a monomer that is polymerized.
The presence of the pyridinium cation in the resulting polymer would impart ionic character, influencing its solubility, thermal stability, and electrical properties. Research has shown that polymers functionalized with pyridinium moieties can exhibit interesting lyotropic liquid-crystalline behavior. nih.gov
Role in Supramolecular Assembly and Nanomaterial Synthesis
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Pyridinium salts are known to participate in various supramolecular assemblies, driven by interactions such as ion-pairing, π-π stacking, and hydrogen bonding. rsc.orgacs.org The synthesis of pyridinium-derived zwitterions has been shown to produce robust hydrogen-bonded chains, highlighting their potential as building blocks in supramolecular chemistry. rsc.org
In the context of nanomaterial synthesis, pyridinium-based ionic liquids have been investigated as friction modifiers and additives in greases, demonstrating their potential to influence material properties at the molecular level. acs.orgunl.ptrsc.orgnih.gov The self-assembly of pyridinium salts can lead to the formation of ordered nanostructures, such as micelles or vesicles, particularly if a long alkyl chain is attached to the pyridinium ring. While this compound itself does not possess a long alkyl chain, it could be chemically modified to do so, or it could be used as a component in a more complex self-assembling system. The transformation of pyrylium (B1242799) salts to pyridinium salts has been utilized as a powerful method for constructing complex macrocycles and metallo-supramolecules. nih.govscispace.com
Degradation Pathways and Environmental Chemical Fate Studies Mechanistic Focus
Photodegradation Mechanisms of Acetoxymethylpyridinium Chloride
Photodegradation, or the breakdown of molecules by light, is a significant environmental fate process for many organic compounds. The pyridinium (B92312) ring in this compound is expected to be the principal chromophore, absorbing light in the UV region.
While specific photolytic degradation products of this compound have not been documented, educated predictions can be made based on the photochemistry of pyridinium salts and esters. The absorption of light energy would likely excite the pyridinium ring, leading to a series of potential reactions. Homolytic cleavage of the bond between the pyridinium ring and the acetoxymethyl group could generate a pyridinyl radical and an acetoxymethyl radical. These highly reactive species would then undergo further reactions with surrounding molecules, such as oxygen and water, to form a variety of smaller, more oxidized products. Potential degradation products could include pyridine (B92270), formaldehyde (B43269), and acetic acid, although the exact distribution would depend on the specific reaction conditions.
Chemical Degradation in Various Environmental Matrices
In addition to light-induced degradation, this compound is susceptible to chemical breakdown in the environment, particularly in aqueous systems.
The ester linkage in this compound is a key site for hydrolytic attack. Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of this reaction is highly dependent on pH and temperature.
Under neutral conditions, the hydrolysis of the ester is expected to be slow. However, the reaction rate is significantly accelerated under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the ester group can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a more rapid cleavage of the ester bond.
The primary products of hydrolysis would be pyridinium methanol (B129727) and acetic acid. The kinetics of this process would follow pseudo-first-order behavior in excess water, with the rate constant being a function of pH.
Table 1: Predicted Hydrolytic Degradation of this compound
| Condition | Catalyst | Predicted Rate | Primary Products |
| Acidic (low pH) | H+ | Accelerated | Pyridinium methanol, Acetic acid |
| Neutral (pH ~7) | Water | Slow | Pyridinium methanol, Acetic acid |
| Basic (high pH) | OH- | Rapid | Pyridinium methanol, Acetate (B1210297) |
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and non-selective oxidants present in the environment, often generated through photochemical processes. The reaction of this compound with hydroxyl radicals is expected to be a significant degradation pathway.
Biotransformation Pathways (Excluding Clinical Metabolism)
Biotransformation by microorganisms is a crucial process in the environmental breakdown of organic compounds. While specific studies on the biotransformation of this compound are lacking, the degradation of similar pyridinium compounds by bacteria has been documented. nih.govasm.orgresearchgate.netnih.govtandfonline.com
Microorganisms may utilize two primary strategies to degrade the pyridinium ring:
Hydroxylation: The initial step often involves the enzymatic hydroxylation of the pyridinium ring, making it more susceptible to further degradation. nih.govnih.gov
Reductive Cleavage: Some bacteria may employ reductive pathways to cleave the pyridinium ring. tandfonline.com
Microbial Degradation in Environmental Systems (Enzyme Mechanisms)
The environmental fate of this compound is largely dictated by microbial degradation, a process driven by specific enzymatic activities. While direct studies on the microbial breakdown of this specific compound are not extensively documented, the degradation pathway can be inferred from research on its constituent chemical moieties: the pyridinium ring and the acetoxy group. The initial and most probable step in its microbial degradation is the hydrolysis of the ester linkage.
Microorganisms in various environmental compartments, such as soil and activated sludge, are known to produce a wide array of hydrolases, including esterases and lipases, that can cleave ester bonds. nih.govnih.gov These enzymes are often extracellular or membrane-bound, allowing them to act on environmental contaminants. The acetoxy group of this compound is a substrate for such enzymes. Specifically, carboxylesterases, which are known for their ability to hydrolyze carboxylic esters, are likely candidates for initiating the degradation process. nih.gov The substrate specificity of these esterases can be high, with a preference often shown for short-chain acyl groups like the acetyl group in this compound. nih.gov For instance, an esterase from Microbacterium, designated EstSIT01, has demonstrated high activity towards p-nitrophenyl acetate, a compound with a similar short-chain ester group. nih.gov
The enzymatic hydrolysis of the ester bond in this compound would yield two primary metabolites: hydroxymethylpyridinium and acetate. Acetate is a readily metabolizable carbon source for a vast range of microorganisms and can be channeled into central metabolic pathways, such as the citric acid cycle. nih.gov
The subsequent degradation of the hydroxymethylpyridinium cation would involve the breakdown of the pyridine ring. The microbial degradation of pyridine and its derivatives has been studied in various bacteria, including species of Arthrobacter and Paracoccus. asm.orgnih.gov In Arthrobacter sp. strain 68b, the degradation of pyridine is initiated by a two-component flavin-dependent monooxygenase system, which directly cleaves the pyridine ring. asm.orgnih.gov This enzymatic step is followed by the action of a dehydrogenase, an amidohydrolase, and a succinate (B1194679) semialdehyde dehydrogenase, ultimately leading to the formation of succinic acid, which can also enter the citric acid cycle. asm.orgnih.gov The presence of a substituent on the pyridine ring, such as the hydroxymethyl group, would influence the specifics of the ring-opening mechanism.
The table below summarizes the key enzymes and their putative roles in the microbial degradation of this compound, based on studies of analogous compounds.
| Enzyme Class | Specific Enzyme (Example from Literature) | Putative Role in Degradation of this compound | Intermediate/Product |
| Hydrolase (Esterase) | Carboxylesterase (e.g., from Microbacterium) nih.gov | Hydrolysis of the ester bond | Hydroxymethylpyridinium, Acetate |
| Monooxygenase | Pyridine monooxygenase (e.g., PyrA from Arthrobacter sp.) asm.orgnih.gov | Initial cleavage of the pyridinium ring | Ring-opened intermediates |
| Dehydrogenase | (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (e.g., PyrB from Arthrobacter sp.) asm.orgnih.gov | Oxidation of ring-opened intermediates | Further oxidized intermediates |
| Amidohydrolase | Amidohydrolase (e.g., PyrC from Arthrobacter sp.) asm.orgnih.gov | Hydrolysis of amide intermediates | Carboxylic acid intermediates |
| Dehydrogenase | Succinate semialdehyde dehydrogenase (e.g., PyrD from Arthrobacter sp.) asm.orgnih.gov | Conversion to a central metabolite | Succinic acid |
Enzyme-Mediated Chemical Transformations
The transformation of this compound is primarily an enzyme-mediated process, with hydrolases playing the pivotal initial role. The enzymatic cleavage of the ester bond is a well-established mechanism for the metabolic inactivation of various compounds, including "soft drugs" designed for rapid breakdown in the body to minimize systemic side effects. nih.gov This principle is directly applicable to the environmental degradation of this compound.
The key enzymatic transformation is the hydrolysis of the ester linkage, catalyzed by esterases. These enzymes belong to the α/β-hydrolase fold family and typically possess a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate or glutamate) in their active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester group in this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol moiety (hydroxymethylpyridinium) and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases the carboxylic acid (acetate).
The substrate specificity of esterases is determined by the architecture of their substrate-binding pocket. nih.govacs.org The presence of specific amino acid residues can create steric hindrance, thereby influencing the size and shape of the substrate that can be accommodated. nih.gov Esterases that preferentially hydrolyze short-chain esters, such as p-nitrophenyl acetate, are likely to be effective in transforming this compound. nih.govresearchgate.net
Following the initial ester hydrolysis, the resulting hydroxymethylpyridinium undergoes further enzymatic transformations targeting the pyridine ring. The degradation of the pyridine ring itself is a complex, multi-step process. In aerobic microorganisms, the initial attack often involves monooxygenases that introduce hydroxyl groups or directly cleave the aromatic ring. asm.orgnih.gov For instance, the pyridine monooxygenase system in Arthrobacter sp. directly opens the ring without prior reduction or hydroxylation. nih.gov The electron-withdrawing nature of the positively charged nitrogen atom in the pyridinium ring can influence the susceptibility of the ring to enzymatic attack.
The table below outlines the sequential enzymatic transformations involved in the degradation of this compound, based on established biochemical principles and studies on related molecules.
| Step | Transformation | Enzyme Type | Mechanistic Action |
| 1 | This compound → Hydroxymethylpyridinium + Acetate | Esterase (Hydrolase) | Nucleophilic attack by serine residue on the ester carbonyl carbon, leading to hydrolysis of the ester bond. nih.gov |
| 2 | Hydroxymethylpyridinium → Ring-opened intermediates | Monooxygenase | Oxidative cleavage of the pyridinium ring. asm.orgnih.gov |
| 3 | Ring-opened intermediates → Further oxidized products | Dehydrogenase | Oxidation of aldehyde or alcohol functional groups. asm.orgnih.gov |
| 4 | Amide intermediates → Carboxylic acid products | Amidohydrolase | Hydrolysis of amide bonds in the degradation pathway. asm.orgnih.gov |
| 5 | Final intermediates → Central metabolites | Dehydrogenase | Conversion to compounds like succinic acid that can enter central metabolic cycles. asm.orgnih.gov |
Emerging Research Directions and Future Perspectives on Acetoxymethylpyridinium Chloride
Integration with Advanced Synthetic Methodologies
The synthesis of Acetoxymethylpyridinium chloride currently involves conventional batch methods, such as nucleophilic substitution or esterification. However, the integration of advanced synthetic methodologies like flow chemistry and electrochemistry presents significant opportunities for process optimization and enhanced efficiency.
Flow Chemistry: Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch processing. mdpi.comthieme-connect.de For the synthesis of this compound, a flow-based approach could lead to:
Improved Yield and Purity: Continuous processes allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, often resulting in higher yields and purities. mdpi.commdpi.com
Enhanced Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with handling potentially reactive intermediates.
Scalability: Scaling up production in a flow system is typically more straightforward than in batch production, which often requires significant and costly modifications to equipment. thieme-connect.de
Electrochemistry: Electrochemical methods can offer alternative synthetic routes that are both efficient and environmentally friendly. For a compound like this compound, electrochemistry could be explored for:
Novel Synthetic Pathways: Electrochemical reactions can enable transformations that are difficult to achieve through traditional chemical methods.
Reduced Reagent Use: By using electrons as a "reagent," electrochemical synthesis can minimize the need for chemical oxidants or reductants, leading to a greener process.
Exploration of Novel Catalytic Roles and Reaction Architectures
The investigation into the catalytic potential of this compound is a key area for future research. The unique structure of this quaternary ammonium (B1175870) compound, featuring a pyridinium (B92312) core, suggests it may have applications in various catalytic systems.
Potential Catalytic Applications:
Phase-Transfer Catalysis: Like other quaternary ammonium salts, this compound could function as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase).
Organocatalysis: The pyridinium moiety could be explored for its potential to act as an organocatalyst in a range of organic transformations.
Innovative Reaction Architectures: Research into novel reaction architectures could reveal new synthetic possibilities. This includes exploring its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, or in cascade reactions, where multiple chemical transformations occur sequentially in a one-pot process.
Development of Advanced Spectroscopic Probes Utilizing this compound
While there is currently no specific data on the use of this compound as a spectroscopic probe, its chemical structure suggests potential in this area. The development of advanced spectroscopic probes is a burgeoning field, and this compound could be engineered for such purposes.
Potential as a Spectroscopic Probe:
Fluorescence Tagging: Modifications to the pyridine (B92270) ring could introduce fluorophores, allowing the molecule to be used as a fluorescent tag for imaging and sensing applications in biological systems.
NMR Probes: The distinct chemical shifts of the protons on the pyridinium ring and the acetoxymethyl group could potentially be used to probe local chemical environments in solution-state NMR studies.
Theoretical Predictions for Undiscovered Reactivity or Applications
Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental research. Theoretical studies on this compound could provide valuable insights into its undiscovered reactivity and potential applications.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of the molecule, predict its reactivity in various chemical environments, and elucidate potential reaction mechanisms.
Molecular Docking: These computational simulations could predict how this compound might interact with biological targets, such as enzymes or receptors, guiding research into its potential pharmacological applications.
Table 1: Theoretical and Computational Research Directions
| Computational Method | Potential Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Predicting reaction pathways, transition states, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulating the behavior of the compound in different solvent environments and its interactions with other molecules. |
Role in Sustainable Chemistry and Circular Economy Initiatives
The principles of sustainable chemistry and the circular economy are increasingly important in chemical research and industry. Future research on this compound should consider its potential role in these initiatives.
Green Chemistry Considerations:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the possibility of synthesizing the compound from bio-based starting materials.
Biodegradability: Investigating the environmental fate of this compound to ensure it does not persist in the environment.
Circular Economy Potential:
Recyclability: Developing methods for recovering and reusing the compound in catalytic applications.
Waste Valorization: Exploring whether the compound can be synthesized from or used to process waste streams from other chemical processes.
Interdisciplinary Research Frontiers
The future of research on this compound will likely involve collaborations across multiple scientific disciplines.
Materials Chemistry: The compound's ionic nature and potential for functionalization make it a candidate for the development of new materials. mdpi.com This could include:
Ionic Liquids: Investigating its properties as a potential ionic liquid, which have applications as solvents and electrolytes.
Functional Polymers: Incorporating the pyridinium moiety into polymer chains to create materials with unique electronic or antimicrobial properties.
Advanced Analytical Techniques: The development of new analytical methods will be crucial for characterizing the compound and its behavior in various systems. This could involve the use of:
High-Resolution Mass Spectrometry: For accurate mass determination and structural elucidation.
Advanced NMR Techniques: To probe its structure and dynamics in solution and in the solid state.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(Chloromethyl)-2-methoxypyridine hydrochloride |
Q & A
Basic: What are the standard experimental protocols for synthesizing Acetoxymethylpyridinium chloride, and how can reproducibility be ensured?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous pyridinium derivatives are synthesized by reacting pyridine derivatives with chloromethylating agents under controlled pH and temperature (e.g., 40–60°C in anhydrous conditions) . To ensure reproducibility:
- Document reagent purity (e.g., HPLC-grade solvents) and stoichiometric ratios.
- Include stepwise reaction monitoring (TLC or NMR) to confirm intermediate formation .
- Provide detailed characterization data (e.g., H/C NMR, FTIR, and elemental analysis) in line with IUPAC guidelines .
- Reference PubChem or ECHA for structural validation (InChI keys, spectral libraries) .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
Contradictions often arise from differences in experimental design (e.g., buffer systems, ionic strength). To address this:
- Conduct systematic reviews using PECO criteria (Population: compound; Exposure: pH ranges; Comparison: control solvents; Outcomes: degradation rates) to identify confounding variables .
- Perform accelerated stability studies (e.g., 25–40°C, pH 2–12) with HPLC quantification of degradation products .
- Compare results against structurally similar compounds (e.g., 4-(Chloromethyl)-2-methoxypyridine hydrochloride) to identify substituent effects on stability .
- Publish raw datasets and analytical conditions to enable cross-validation .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy: Use H NMR in DO to confirm the absence of unreacted pyridine (δ 7.5–8.5 ppm) and presence of acetoxymethyl groups (δ 4.5–5.5 ppm for –OCH–) .
- FTIR: Look for C=O stretching (1740–1720 cm) and C–O–C vibrations (1250–1150 cm) to confirm ester functionality .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M] at m/z corresponding to the molecular formula (e.g., CHClNO_2$$^+) .
- Cross-reference spectral data with PubChem entries for validation .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to model transition states during nucleophilic attack, focusing on charge distribution at the pyridinium ring and acetoxymethyl group .
- Compare calculated activation energies with experimental kinetics (e.g., pseudo-first-order rate constants in aqueous NaOH) .
- Use molecular docking to predict interactions with biological targets (e.g., enzymes), validating results with in vitro assays .
- Share computational input files and parameters in supplementary materials for reproducibility .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organic compounds .
- Training: Document safety training per OSHA guidelines, emphasizing emergency procedures (e.g., eye wash stations) .
Advanced: What strategies are effective in optimizing the catalytic efficiency of this compound in organic transformations?
Methodological Answer:
- Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., DMAP) to enhance reaction rates via polar aprotic stabilization .
- Use DOE (Design of Experiments) to identify optimal temperature, concentration, and molar ratios .
- Compare turnover numbers (TON) with analogous quaternary ammonium salts (e.g., cetylpyridinium chloride) to benchmark performance .
- Publish kinetic profiles (Arrhenius plots) and mechanistic proposals to guide further studies .
Basic: How should researchers present this compound data in publications to meet journal standards?
Methodological Answer:
- Structure: Follow ACS Style Guide for systematic naming and numbering (e.g., "acetoxymethyl" as a substituent) .
- Tables/Figures: Include a table summarizing synthesis conditions (temperature, yield, purity) and a figure showing NMR/IR spectra .
- Supplemental Data: Upload crystallographic data (CIF files) or computational outputs to repositories like Zenodo .
- References: Cite primary literature (e.g., Med. Chem. Commun. for biological applications) and avoid non-peer-reviewed sources .
Advanced: What interdisciplinary approaches integrate this compound into biomedical research?
Methodological Answer:
- Drug Delivery: Formulate pH-sensitive micelles using the compound’s amphiphilic properties; validate release kinetics via dialysis assays .
- Enzyme Inhibition: Screen against kinase targets using fluorescence polarization assays, correlating IC values with computational binding affinities .
- Toxicology: Apply ATSDR’s SEM framework to assess cellular toxicity (e.g., mitochondrial membrane potential assays) .
- Collaborate with regulatory experts to align with FDA guidelines for preclinical data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
